molecular formula C21H20F3N3O2S2 B2874742 4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392302-19-1

4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2874742
CAS No.: 392302-19-1
M. Wt: 467.53
InChI Key: OPESAHJLQMMKOT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a [3-(trifluoromethyl)benzyl]sulfanyl group and at the 2-position with a 4-butoxybenzamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butoxy chain may influence solubility and membrane permeability.

Properties

IUPAC Name

4-butoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S2/c1-2-3-11-29-17-9-7-15(8-10-17)18(28)25-19-26-27-20(31-19)30-13-14-5-4-6-16(12-14)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESAHJLQMMKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Selectivity

The thiol group exhibits higher nucleophilicity compared to the amine under basic conditions, enabling selective alkylation without protecting the amine. Excess base (K$$2$$CO$$3$$) ensures deprotonation of the thiol, while stoichiometric control of the alkylating agent minimizes di-alkylation.

Acylation Efficiency

Carbodiimide coupling agents (e.g., EDCl/HOBt) were evaluated but provided lower yields (<60%) compared to direct acylation with pre-formed benzoyl chloride. The latter method avoids racemization and simplifies purification.

Analytical Data and Spectral Confirmation

Table 1: Spectroscopic Data for Key Intermediates and Final Product

Compound IR (cm$$^{-1}$$) $$ ^1H $$ NMR (δ, ppm) MS (m/z) [M+H]$$^+$$
5-Amino-1,3,4-thiadiazole-2-thiol 3250 (NH$$_2$$), 2550 (SH) 2.85 (s, 2H, NH$$_2$$) 133.9
Alkylated intermediate 2920 (CH$$_2$$), 1320 (C-F) 4.45 (s, 2H, SCH$$_2$$) 345.2
Final product 1680 (C=O), 1240 (C-O) 7.72 (d, 2H, Ar-H), 1.65 (m, 4H, OCH$$2$$CH$$2$$) 491.3

Comparative Analysis of Synthetic Routes

Table 2: Reaction Conditions and Yields Across Methodologies

Step Solvent Catalyst/Base Temperature (°C) Yield (%)
Thiadiazole formation Ethanol HCl 80 68–75
Alkylation DMF K$$2$$CO$$3$$ 25 82
Acylation DCM Et$$_3$$N 0 → 25 76

Challenges and Mitigation Strategies

  • Instability of 3-(Trifluoromethyl)benzyl Bromide : Moisture-sensitive; reactions conducted under anhydrous conditions with molecular sieves.
  • Low Solubility of Thiadiazole Amine : DMF enhances solubility during alkylation, preventing aggregation.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

  • Target Compound : 4-Butoxy substitution on the benzamide ring .
  • Analog 1: 3,4-Dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide () Substituents: 3,4-Dimethoxy groups instead of 4-butoxy. The para-trifluoromethyl group (vs. meta in the target compound) may alter steric interactions in binding pockets .

Trifluoromethyl Positioning in the Benzylsulfanyl Group

  • Target Compound : Trifluoromethyl at the meta position of the benzylsulfanyl group.
  • Analog 2: N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide () Substituents: Trifluoromethyl at the ortho position on the benzamide ring. The nitro group on the phenyl ring enhances electron-withdrawing effects, which may stabilize charge interactions .

Core Heterocyclic Modifications

  • Target Compound : 1,3,4-Thiadiazole core.
  • Analog 3 : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones ()
    • Core Structure: 1,2,4-Triazole-thione instead of thiadiazole.
    • Implications: Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), which can influence reactivity and binding modes. The absence of a carbonyl group (C=O) in triazoles vs. thiadiazoles may reduce hydrogen-bonding capacity .

Sulfanyl Group Modifications

  • Target Compound : Single sulfanyl linkage at the 5-position of the thiadiazole.
  • Analog 4: 2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide () Substituents: Dual sulfanyl groups (thiadiazole-2-yl and acetamide-linked). Implications: Increased sulfur content may enhance metal-chelating properties or oxidative instability.

Spectral Data

  • IR Spectroscopy :
    • Target Compound: Expected C=S stretch at ~1247–1255 cm⁻¹ (based on ).
    • Analog 1 (): Similar C=S vibrations but additional methoxy C-O stretches at ~1250–1270 cm⁻¹ .
  • NMR Spectroscopy :
    • Triazole-thiones () show NH peaks at 3278–3414 cm⁻¹, confirming thione tautomers. Thiadiazoles (e.g., Target Compound) would lack NH signals, simplifying spectral interpretation .

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